molecular formula C₂₆H₃₃NO₃ B1144917 3-Hydroxy-Fenretinid CAS No. 1027233-22-2

3-Hydroxy-Fenretinid

Katalognummer: B1144917
CAS-Nummer: 1027233-22-2
Molekulargewicht: 407.55
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Fenretinide is a compound with the molecular formula C26H33NO3 . It is a synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer . It is also effective as an antineoplastic agent .


Synthesis Analysis

Fenretinide analogues have been designed and synthesized in a single-step amide coupling or a click-chemistry approach . These compounds were evaluated in vitro for their anti-cancer and their anti-obesity/diabetic properties .


Molecular Structure Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The InChIKey is UMTKXEKOPUGPJI-OIJCEPNXSA-N . The Canonical SMILES is CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C .


Chemical Reactions Analysis

The drug and its metabolites were analyzed by multiple reaction monitoring (MRM) mode using ion transitions of m/z 406.3 → 297.2 for 4-oxo-4-HPR, m/z 392.3 → 283.2 for 4-HPR, m/z 406.3 → 283.2 for 4-MPR and m/z 420.3 → 283.2 for 4-EPR .


Physical and Chemical Properties Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The XLogP3-AA is 5.4 . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass is 407.24604391 g/mol .

Wissenschaftliche Forschungsanwendungen

COVID-19-Behandlung

Fenretinid wurde als mögliche adjuvante Behandlung bei COVID-19 untersucht. Es wird angenommen, dass es entzündungshemmende und antivirale Aktivitäten hat, die bei Therapien für eine akute Lungenverletzung (ALI) oder ein akutes Atemnotsyndrom (ARDS) bei COVID-19-Patienten nützlich sein könnten {svg_1}. Fenretinid kann die NF-κB-Signalisierung hemmen, indem es die nukleare Translokation durch Herunterregulierung der IKKβ- und IκBα-Phosphorylierung reduziert {svg_2}.

Antitumor-Aktivität

Fenretinid hat eine vielversprechende Antitumoraktivität gegen mehrere Tumoren aus Krebsstammzellen gezeigt {svg_3}. Eine neuartige Nano-Mizellen-Fenretinid-Formulierung namens Bionanofenretinid (Bio-nFeR) wurde entwickelt, um die Bioverfügbarkeit und die Antitumorwirksamkeit von Fenretinid zu verbessern {svg_4}.

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass Fenretinid entzündungshemmende Eigenschaften besitzt. In mit LPS exponierten Hirn-Mikrovaskulär-Endothelzellen der Maus (bEnd.3-Zellen) zeigte Fenretinid inhibitorische Wirkungen auf die Freisetzung von proinflammatorischen Zytokinen {svg_5}.

Antivirale Eigenschaften

Die antiviralen Eigenschaften von Fenretinid könnten bei einer SARS-CoV-2-Infektion besonders nützlich sein, da nur ein schmales Zeitfenster für therapeutische Interventionen besteht {svg_6}.

Immunmodulatorische Eigenschaften

Fenretinid ist auch für seine immunmodulatorischen Eigenschaften bekannt {svg_7}. Dies könnte in Situationen von Vorteil sein, in denen die Immunantwort reguliert werden muss.

Adipositas-/Diabetische Pathologien

Fenretinid hat bei Adipositas-/Diabetischen Pathologien Wirksamkeit gezeigt {svg_8}. Dies deutet auf seine mögliche Verwendung bei der Behandlung dieser Erkrankungen hin.

Wirkmechanismus

Target of Action

3-Hydroxy Fenretinide primarily targets Retinoic Acid Receptors (RARs). These receptors play a crucial role in regulating cell growth and differentiation .

Mode of Action

3-Hydroxy Fenretinide interacts with its targets through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It inhibits cell growth primarily through the induction of apoptosis, a process of programmed cell death, rather than through differentiation . This effect is notably different from that of vitamin A .

Biochemical Pathways

3-Hydroxy Fenretinide affects several biochemical pathways. It triggers distinct biological effects, such as the generation of reactive oxygen species (ROS) and the promotion of apoptosis . It also modulates the PI3K/Akt/mTOR signaling pathway .

Pharmacokinetics

It is known that the compound selectively accumulates in certain tissues, such as breast tissue .

Result of Action

The action of 3-Hydroxy Fenretinide results in molecular and cellular effects that inhibit the growth of several human cancer cell lines . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines . This property makes 3-Hydroxy Fenretinide an attractive candidate for breast cancer chemoprevention .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Fenretinide can be influenced by environmental factors. For instance, it has been observed that 3-Hydroxy Fenretinide preferentially accumulates in fatty tissues such as the breast, which may contribute to its effectiveness against breast cancer .

Safety and Hazards

3-Hydroxy Fenretinide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Zukünftige Richtungen

Fenretinide has been extensively studied in breast cancer prevention trials . Promising results have been observed, providing a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in this tumor type .

Biochemische Analyse

Biochemical Properties

3-Hydroxy Fenretinide interacts with various enzymes and proteins. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This suggests that 3-Hydroxy Fenretinide interacts with both retinoid receptors and other biomolecules to exert its effects.

Cellular Effects

3-Hydroxy Fenretinide has been found to have significant effects on various types of cells and cellular processes. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . It is also able to inhibit cell growth through the induction of apoptosis rather than through differentiation . This indicates that 3-Hydroxy Fenretinide influences cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy Fenretinide involves its ability to inhibit cell growth through the induction of apoptosis . This is strikingly different from that of vitamin A, suggesting that 3-Hydroxy Fenretinide exerts its effects at the molecular level through unique binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Hydroxy Fenretinide vary with different dosages in animal models

Metabolic Pathways

It is known that fenretinide is metabolized in the liver by cytochrome P450 enzymes, including CYPs 2C8, 3A4, and 3A5 .

Transport and Distribution

It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may interact with specific transporters or binding proteins.

Subcellular Localization

It is known that fenretinide is localized within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Fenretinide involves the conversion of Fenretinide to 3-Hydroxy Fenretinide through a series of chemical reactions.", "Starting Materials": [ "Fenretinide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Step 1: Fenretinide is reduced to 3-keto Fenretinide using sodium borohydride in methanol.", "Step 2: 3-keto Fenretinide is hydrolyzed to 3-hydroxy Fenretinide using hydrochloric acid.", "Step 3: The resulting mixture is neutralized with sodium hydroxide.", "Step 4: Acetic anhydride and pyridine are added to the mixture to form the acetylated derivative of 3-hydroxy Fenretinide.", "Step 5: The acetylated derivative is hydrolyzed with water to yield 3-hydroxy Fenretinide." ] }

CAS-Nummer

1027233-22-2

Molekularformel

C₂₆H₃₃NO₃

Molekulargewicht

407.55

Synonyme

2-Hydrosy-N-(4-hydroxyphenyl)-retinamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.